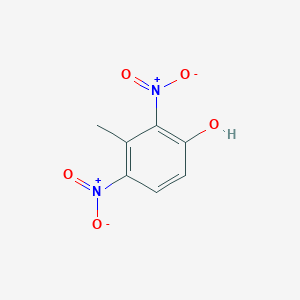

3-Methyl-2,4-dinitrophenol

Übersicht

Beschreibung

3-Methyl-2,4-dinitrophenol is a biochemical used in the preparation of phosphorothioamidate analogues as antimalarial agents . It has anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .

Synthesis Analysis

A highly selective method is suggested for the synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . The yield of 2,4-dinitrophenol is as high as 80% .Molecular Structure Analysis

The molecular formula of 3-Methyl-2,4-dinitrophenol is C7H6N2O5 . The InChI isInChI=1S/C7H6N2O5/c1-4-5 (8 (11)12)2-3-6 (10)7 (4)9 (13)14/h2-3,10H,1H3 . Chemical Reactions Analysis

The catalytic activity of the PdO–NiO was analyzed for the reduction of different toxic azo compounds namely, 4-nitrophenol (NP), 2,4-dinitrophenol (DNP), 2,4,6-trinitrophenol (TNP), methylene blue (MB), rhodamine B (RhB) and methyl orange (MO) separately and their mixture with the presence of a NaBH4 .Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-2,4-dinitrophenol is 198.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Topological Polar Surface Area is 112 Ų .Wissenschaftliche Forschungsanwendungen

Obesity Treatment Research

3-Methyl-2,4-dinitrophenol (DNP) has been explored in the context of obesity treatment. A study by Goldgof et al. (2014) found that DNP, when used as a chemical uncoupler, can protect against diet-induced obesity in mice at thermoneutrality. It was observed to generate heat and reduce weight gain, demonstrating potential for further investigation in obesity treatment (Goldgof et al., 2014).

Industrial and Environmental Applications

DNP has been employed in various industrial and environmental contexts. Rich and Yates (1955) studied the effect of DNP on activated sludge, a crucial component in aerobic biological treatment of sewage. Their research indicated that low concentrations of DNP could act as a powerful stimulator of respiration in this context (Rich & Yates, 1955).

Mitochondrial Activity Research

Research on DNP's impact on mitochondrial activity has been significant. Godfraind et al. (1970) found that DNP interferes with mitochondrial activity, uncoupling oxidative phosphorylation. This characteristic has made it a subject of interest for studying the metabolism of central or peripheral neural tissue (Godfraind et al., 1970).

Nonalcoholic Fatty Liver Disease (NAFLD) Treatment

A study conducted by Wei et al. (2017) on NAFLD treatment using DNP revealed its effectiveness against this disease. They developed a sustained-release form of DNP which reduced hepatic steatosis and liver triglyceride content in rats without causing significant side effects, suggesting potential therapeutic benefits for NAFLD (Wei et al., 2017).

Wastewater Treatment

In the environmental sector, DNP has been evaluated for its potential in wastewater treatment. A study by MirzaHedayat et al. (2018) focused on photocatalytic degradation of DNP from synthetic wastewater, emphasizing its role as a pollutant and the methods to mitigate its environmental impact (MirzaHedayat et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWQQNOSQNSCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073950 | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,4-dinitrophenol | |

CAS RN |

1817-66-9 | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

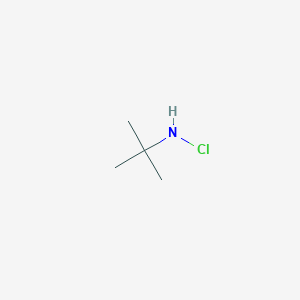

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

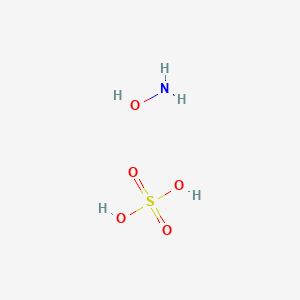

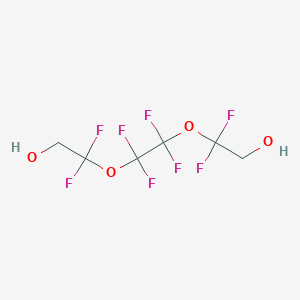

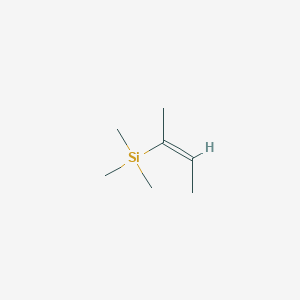

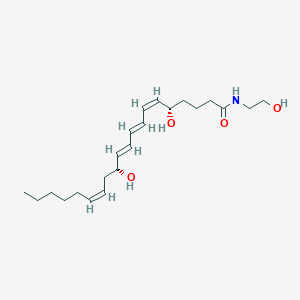

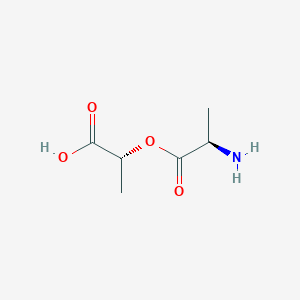

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.